REACTION_CXSMILES
|
[OH-].[Na+].[F:3][C:4]1[CH:9]=[CH:8][C:7]([CH:10]([CH2:20][C:21]([O:23]C)=[O:22])[CH:11](C(OC)=O)[C:12]([O:14]C)=[O:13])=[CH:6][CH:5]=1>CO>[F:3][C:4]1[CH:9]=[CH:8][C:7]([CH:10]([CH2:20][C:21]([OH:23])=[O:22])[CH2:11][C:12]([OH:14])=[O:13])=[CH:6][CH:5]=1 |f:0.1|
|
Name
|
|
Quantity
|
23 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
2-(4-fluorophenyl)-1,1,3-trimethoxy carbonyl propane
|
Quantity
|
6.7 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C(C(C(=O)OC)C(=O)OC)CC(=O)OC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 12 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The resulting mixture was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
water (20 ml) and concentrated hydrochloric acid (10 ml) were added under ice cooling
|
Type
|
TEMPERATURE
|
Details
|
The aqueous mixture was refluxed for 12 hours
|
Duration
|
12 h
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
WASH
|
Details
|
was washed with water and saturated sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was crystallized from ethyl acetate-hexane
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C(CC(=O)O)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.5 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 92.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |